Cas no 374705-10-9 (8-Mercapto-3-(2′.3′-dioxypropyl)-adenine)

8-Mercapto-3-(2′.3′-dioxypropyl)-adenine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-162080-1mg |
METTL1-WDR4-IN-1 |
374705-10-9 | 98.87% | 1mg |
¥1750 | 2024-07-23 | |
MedChemExpress | HY-162080-10mg |
METTL1-WDR4-IN-1 |
374705-10-9 | 98.87% | 10mg |
¥7000 | 2024-07-23 | |
MedChemExpress | HY-162080-10mM*1 mL in DMSO |
METTL1-WDR4-IN-1 |
374705-10-9 | 98.87% | 10mM*1 mL in DMSO |
¥4644 | 2024-07-23 | |
MedChemExpress | HY-162080-5mg |
METTL1-WDR4-IN-1 |
374705-10-9 | 98.87% | 5mg |
¥4350 | 2024-07-23 |
8-Mercapto-3-(2′.3′-dioxypropyl)-adenine 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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8-Mercapto-3-(2′.3′-dioxypropyl)-adenineに関する追加情報
8-Mercapto-3-(2′.3′-dioxypropyl)-adenine: A Key Intermediate in Modern Medicinal Chemistry
8-Mercapto-3-(2′.3′-dioxypropyl)-adenine, with the CAS number 374705-10-9, represents a significant compound in the realm of medicinal chemistry. This heterocyclic nucleoside derivative has garnered considerable attention due to its unique structural features and potential applications in therapeutic development. The compound's molecular structure, featuring a thiol group at the 8-position and an extended aliphatic chain at the 3-position, positions it as a versatile scaffold for further chemical modifications and biological investigations.
The< strong>mercapto functionality at the 8-position of the adenine moiety introduces a reactive site that can be exploited for covalent bonding with various biomolecules, including peptides, proteins, and nucleic acids. This reactivity has made it a valuable tool in the development of probes and inhibitors for biochemical assays. Meanwhile, the< strong>2′.3′-dioxypropyl side chain adds steric bulk and hydrophobicity, influencing the compound's solubility and interactions with biological targets.
In recent years, there has been growing interest in nucleoside analogs as pharmacological agents. These compounds often exhibit improved metabolic stability, enhanced bioavailability, and targeted mechanisms of action compared to their natural counterparts. The< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine derivative is no exception, with studies suggesting its potential utility in antiviral and anticancer therapies.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex nucleoside-based drugs. For instance, researchers have utilized derivatives of< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine to develop novel inhibitors of enzymes such as kinases and polymerases. These enzymes are often overexpressed in diseases like cancer and viral infections, making them attractive therapeutic targets.
The< strong>CAS number 374705-10-9 provides a unique identifier for this compound, facilitating its use in academic research, industrial applications, and regulatory submissions. Its precise chemical specification ensures consistency across different batches and synthetic routes, which is crucial for reproducibility in scientific studies.
The< strong>mercapto group's ability to form disulfide bonds has also been explored in drug design. Disulfide bridges are commonly found in proteins and play a role in maintaining their three-dimensional structure. By incorporating< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine into peptide or protein-based therapeutics, researchers can modulate protein stability and bioactivity.
In addition to its medicinal chemistry applications, this compound has shown promise in the field of diagnostics. The< strong>2′.3′-dioxypropyl side chain can be functionalized with fluorophores or other reporter groups, enabling its use as a fluorescent probe for imaging biological processes at the cellular level.
The synthesis of< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex ring system efficiently.
Ongoing research is expanding the therapeutic applications of this derivative. For example, recent studies have investigated its potential as an antiviral agent by targeting viral polymerases that rely on adenine-based substrates. The< strong>CAS number 374705-10-9 serves as a reference point for these investigations, ensuring that researchers worldwide are working with the same standardized compound.
The structural features of< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine, particularly the combination of a thiol group and an aliphatic side chain, make it an attractive candidate for further derivatization. This flexibility allows chemists to tailor its properties for specific biological functions, whether it be enhancing binding affinity to a target protein or improving pharmacokinetic profiles.
In conclusion,< strong>8-Mercapto-3-(2′.3′-dioxypropyl)-adenine (CAS 374705-10-9) is a multifaceted compound with significant potential in medicinal chemistry and biotechnology. Its unique structural attributes enable diverse applications ranging from drug development to diagnostic imaging. As research continues to uncover new ways to harness its properties, this derivative is poised to play an increasingly important role in advancing therapeutic strategies across multiple disease areas.
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